molecular formula C20H25F2N5O4S B4535338 1-(difluoromethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-4-sulfonamide

1-(difluoromethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-4-sulfonamide

Cat. No. B4535338
M. Wt: 469.5 g/mol
InChI Key: OYUOTMHAHQXSTH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazole sulfonamide derivatives involves multiple steps, starting with the basic building blocks such as para-methyl-acetophenone and ethyl trifluoroacetate. This process typically investigates the influence of various conditions like the amount of base, choice of solvent, reaction temperature, and time on the product yield. The structure of the synthesized compounds is confirmed using techniques such as FT-IR and 1H NMR spectroscopy (Zhang Peng-yun, 2013).

Molecular Structure Analysis

Comprehensive structure elucidation of synthesized compounds includes a variety of NMR techniques (1H NMR, 13C NMR, 19F NMR) along with other spectroscopic methods like DEPT 90-135, 1H-1H COSY, 1H-13C HMQC, HMBC, and HRMS spectra. These analyses reveal the effects of substituents like fluorine atoms on the chemical shifts and splitting patterns, crucial for understanding the molecular architecture of such compounds (C. Yamali et al., 2020).

Chemical Reactions and Properties

The reactivity and interaction of pyrazole sulfonamides with various enzymes highlight their chemical properties and potential applications in inhibiting activities at the molecular level. Investigations into the enzymatic activity reveal the compounds' significant inhibitory profile against enzymes like acetylcholinesterase and carbonic anhydrase I and II, with Ki values indicating strong inhibition in the nanomolar range (C. Yamali et al., 2020).

Physical Properties Analysis

Quantum mechanical calculations and spectroscopic (FT-IR, FT-Raman, and UV) investigations offer insights into the physical properties of these compounds. These studies provide data on vibrational frequencies, molecular electrostatic potential, and non-linear optical properties, crucial for understanding the physical behavior and potential applications of these molecules (P. Govindasamy & S. Gunasekaran, 2015).

properties

IUPAC Name

1-(difluoromethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25F2N5O4S/c1-14-19(11-24-27(14)20(21)22)32(28,29)26(13-16-10-23-25(2)12-16)8-7-15-5-6-17(30-3)18(9-15)31-4/h5-6,9-12,20H,7-8,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYUOTMHAHQXSTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C(F)F)S(=O)(=O)N(CCC2=CC(=C(C=C2)OC)OC)CC3=CN(N=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25F2N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(difluoromethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-4-sulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(difluoromethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-4-sulfonamide
Reactant of Route 2
Reactant of Route 2
1-(difluoromethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-4-sulfonamide
Reactant of Route 3
Reactant of Route 3
1-(difluoromethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-4-sulfonamide
Reactant of Route 4
1-(difluoromethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-4-sulfonamide
Reactant of Route 5
Reactant of Route 5
1-(difluoromethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-4-sulfonamide
Reactant of Route 6
1-(difluoromethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-4-sulfonamide

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